molecular formula C40H44F5N3O7 B15204006 (R)-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate CAS No. 2316733-81-8

(R)-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate

Cat. No.: B15204006
CAS No.: 2316733-81-8
M. Wt: 773.8 g/mol
InChI Key: LDEUBKMKWDHATM-YTTGMZPUSA-N
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Description

®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including fluoro, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrimidinone core through cyclization reactions.
  • Introduction of fluoro and methoxy substituents via electrophilic aromatic substitution.
  • Attachment of the butanoate ester groups through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-efficiency catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange reactions involving fluoro groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Halogenating agents such as N-bromosuccinimide for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industry, this compound might be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate may include other pyrimidinone derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable candidate for various applications in research and industry.

Properties

CAS No.

2316733-81-8

Molecular Formula

C40H44F5N3O7

Molecular Weight

773.8 g/mol

IUPAC Name

ethyl 4-[(4-ethoxy-4-oxobutyl)-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C40H44F5N3O7/c1-5-54-34(49)20-12-22-46(23-13-21-35(50)55-6-2)32(27-14-8-7-9-15-27)25-48-38(51)36(28-16-10-19-33(53-4)37(28)42)26(3)47(39(48)52)24-29-30(40(43,44)45)17-11-18-31(29)41/h7-11,14-19,32H,5-6,12-13,20-25H2,1-4H3/t32-/m0/s1

InChI Key

LDEUBKMKWDHATM-YTTGMZPUSA-N

Isomeric SMILES

CCOC(=O)CCCN(CCCC(=O)OCC)[C@@H](CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)CCCN(CCCC(=O)OCC)C(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4

Origin of Product

United States

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